molecular formula C18H28N2O2 B11157644 N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide

N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11157644
M. Wt: 304.4 g/mol
InChI Key: XNNXJVKOAKECLM-UHFFFAOYSA-N
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Description

N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a propyl chain, which is further substituted with an amino group and an ethylhexyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide typically involves the reaction of 2-ethylhexylamine with a suitable benzamide precursor. One common method involves the reaction of 2-ethylhexylamine with methyl acrylate to form an intermediate, which is then reacted with a benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are often employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with an ethylhexyl-substituted propyl chain makes it particularly versatile for various applications, distinguishing it from other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[3-(2-ethylhexylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C18H28N2O2/c1-3-5-9-15(4-2)14-20-17(21)12-13-19-18(22)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

XNNXJVKOAKECLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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